Quinolin-6-yl nonafluorobutane-1-sulfonate
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Overview
Description
Quinolin-6-yl nonafluorobutane-1-sulfonate is a chemical compound that belongs to the class of quinoline derivatives. Quinoline is a nitrogen-based heterocyclic aromatic compound with a wide range of applications in medicinal and industrial chemistry . The compound is characterized by the presence of a quinoline ring attached to a nonafluorobutane-1-sulfonate group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinolin-6-yl nonafluorobutane-1-sulfonate typically involves the reaction of quinoline derivatives with nonafluorobutane-1-sulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are carefully controlled to ensure consistency and quality of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Quinolin-6-yl nonafluorobutane-1-sulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be replaced by nucleophiles such as amines and thiols.
Electrophilic Substitution: The quinoline ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or thiols in the presence of a base (e.g., sodium hydroxide) and an organic solvent (e.g., ethanol).
Electrophilic Substitution: Reagents like nitric acid for nitration or bromine for halogenation, typically in the presence of a catalyst (e.g., sulfuric acid) and under controlled temperature conditions.
Major Products Formed
Nucleophilic Substitution: Formation of quinolin-6-yl derivatives with various functional groups.
Electrophilic Substitution: Formation of nitro- or halogen-substituted this compound.
Scientific Research Applications
Quinolin-6-yl nonafluorobutane-1-sulfonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of quinolin-6-yl nonafluorobutane-1-sulfonate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to various biological effects. For example, it may interact with DNA gyrase or topoisomerase IV, enzymes involved in DNA replication, thereby exhibiting antimicrobial activity . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A parent compound with a similar structure but lacking the nonafluorobutane-1-sulfonate group.
Fluoroquinolones: A subclass of quinolones with fluorine atoms, known for their potent antimicrobial activity.
Uniqueness
Quinolin-6-yl nonafluorobutane-1-sulfonate is unique due to the presence of the nonafluorobutane-1-sulfonate group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
920491-93-6 |
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Molecular Formula |
C13H6F9NO3S |
Molecular Weight |
427.24 g/mol |
IUPAC Name |
quinolin-6-yl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate |
InChI |
InChI=1S/C13H6F9NO3S/c14-10(15,12(18,19)20)11(16,17)13(21,22)27(24,25)26-8-3-4-9-7(6-8)2-1-5-23-9/h1-6H |
InChI Key |
KUKAQVVQWUGIRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)OS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)N=C1 |
Origin of Product |
United States |
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